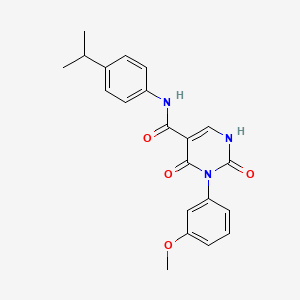

![molecular formula C16H24N2O7S B2605376 N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-34-4](/img/structure/B2605376.png)

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

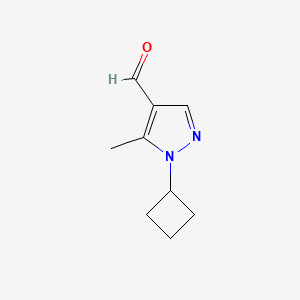

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as DB844, is a novel sulfonamide compound that has shown potential as an anti-parasitic agent. DB844 is a derivative of the benzodioxole scaffold, which is known to possess antiparasitic activity.

Wissenschaftliche Forschungsanwendungen

Potent and Selective Non-benzodioxole-containing Endothelin-A Receptor Antagonists

This study discusses the development of potent antagonists, including a compound with a benzodioxole group, aiming at understanding its contributions to binding affinity and receptor subtype selectivity. The research led to the discovery of novel compounds with enhanced selectivity and potency by exploring substitutions and deletions of oxygen atoms in the benzodioxole group, indicating a significant direction for designing receptor-specific drugs (Tasker et al., 1997).

Novel Zinc Ion-Selective Membrane Electrode Based on Sulipride Drug

In this study, a novel electroactive material, sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, was used for the preparation of a PVC-based Zn2+-selective electrode. The electrode demonstrated excellent selectivity and fast response time, showcasing the potential of such compounds in analytical applications and sensor development (Saleh & Gaber, 2001).

Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

This research aimed to explore the antibacterial activity of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide. Through synthesis and in vitro screening, specific molecules demonstrated significant activity against bacterial strains, highlighting the potential of benzodioxole derivatives in developing new antibacterial agents (Siddiqa et al., 2014).

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents

This study presents the synthesis of novel compounds with anti-inflammatory and analgesic properties derived from benzodifuran. It showcases the therapeutic potential of benzodioxole derivatives in treating inflammation and pain, with certain compounds showing high activity in both in vitro and in vivo models (Abu‐Hashem et al., 2020).

Receptor Binding Sites of Hypoglycemic Sulfonylureas and Related [(acylamino)alkyl]benzoic Acids

This research explores the relationship between the structure of [(acylamino)ethyl]benzoic acids and their hypoglycemic activity, proposing that specific groups attached to the aromatic ring are crucial for high activity. It contributes to the understanding of how structural modifications can influence the binding and activity of compounds at receptor sites (Brown & Foubister, 1984).

Eigenschaften

IUPAC Name |

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O7S/c1-3-22-15(23-4-2)10-18-26(20,21)8-7-17-16(19)12-5-6-13-14(9-12)25-11-24-13/h5-6,9,15,18H,3-4,7-8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYHVBWMFYOOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

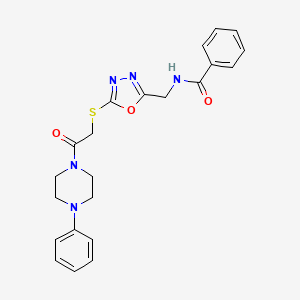

![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)

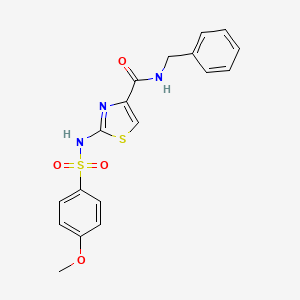

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

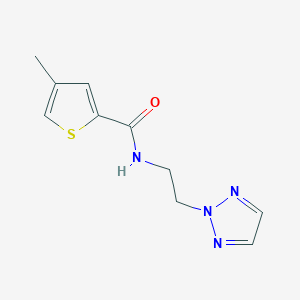

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)